Etoposide glucuronide
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H40O19/c1-11-46-9-20-30(50-11)25(38)27(40)34(51-20)52-28-14-7-17-16(48-10-49-17)6-13(14)21(22-15(28)8-47-33(22)43)12-4-18(44-2)29(19(5-12)45-3)53-35-26(39)23(36)24(37)31(54-35)32(41)42/h4-7,11,15,20-28,30-31,34-40H,8-10H2,1-3H3,(H,41,42)/t11-,15+,20-,21-,22+,23+,24+,25-,26-,27-,28-,30-,31+,34+,35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCVASXWNJQAEH-HDWVWLDDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OC8C(C(C(C(O8)C(=O)O)O)O)O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H40O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
764.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100007-55-4 | |
| Record name | Etoposide glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100007-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etoposide glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100007554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETOPOSIDE GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F65IJO84A1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Enzymatic Biotransformation and Glucuronidation of Etoposide
Identification and Structural Characterization of Etoposide (B1684455) Glucuronide Metabolites
In vitro studies using human liver microsomes (HLMs) have successfully biosynthesized and identified three distinct isomeric glucuronides of etoposide. capes.gov.brresearchgate.netscite.ai The identification and structural confirmation of these metabolites were achieved through advanced analytical techniques, primarily liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS), and were further confirmed by enzymatic cleavage with β-glucuronidase. capes.gov.brresearchgate.netnih.gov These isomers are categorized based on the site of glucuronic acid attachment to the etoposide molecule. capes.gov.br
Phenolic Glucuronides (EPG)
The major metabolite formed during this biotransformation is a phenolic glucuronide, referred to as EPG. capes.gov.brresearchgate.net In this isomer, the glucuronic acid moiety is attached to the phenolic hydroxyl group of the etoposide structure. capes.gov.br Studies consistently show that EPG is the predominant form of etoposide glucuronide produced in both human liver and intestinal microsomes. capes.gov.brresearchgate.net
Alcoholic Glucuronides (EAG1, EAG2)
In addition to the primary phenolic metabolite, two minor alcoholic glucuronides, designated EAG1 and EAG2, have also been identified. capes.gov.brscite.ai In these isomers, the glucuronic acid is conjugated to one of the alcoholic hydroxyl groups on the etoposide molecule. capes.gov.brnih.govresearchgate.net The formation rate of EAG1 and EAG2 is significantly lower than that of EPG, constituting only about 8% to 10% of the glucuronidation rate observed for the phenolic glucuronide. capes.gov.brresearchgate.net While one study using trimethylsilylimidazole derivatization suggested the glucuronic acid links to an alcoholic hydroxyl group, more detailed analyses have distinguished the three separate isomers and confirmed the predominance of the phenolic conjugate. capes.gov.brresearchgate.netnih.govresearchgate.net
UDP-Glucuronosyltransferase (UGT) Isoforms Catalyzing Etoposide Glucuronidation
The glucuronidation of etoposide is catalyzed by specific isoforms of the UGT enzyme family. capes.gov.brdrugbank.com Extensive screening of various recombinant human UGTs has been performed to pinpoint the key enzymes responsible for this metabolic reaction. capes.gov.brnih.gov
Principal Role of UGT1A1
Research has conclusively demonstrated that UGT1A1 is the principal enzyme responsible for the glucuronidation of etoposide. capes.gov.brnih.govresearchgate.netnii.ac.jp In vitro screening assays involving up to 12 different recombinant human UGT isoforms showed that only UGT1A1 exhibited substantial catalytic activity towards etoposide. capes.gov.brnih.govresearchgate.net The rate of etoposide glucuronidation in human liver microsomes shows a significant correlation with the immunoquantified UGT1A1 protein content and with the glucuronidation rates of known UGT1A1 substrates like bilirubin (B190676) and β-estradiol. nih.govresearchgate.netresearchgate.net This evidence strongly supports the use of etoposide as a selective probe substrate for assessing human UGT1A1 activity in vitro. capes.gov.brresearchgate.net The critical role of this enzyme is also highlighted in pharmacogenetic studies, which link UGT1A1 polymorphisms to variations in etoposide metabolism and associated toxicities. nih.govfrontiersin.org
Contributions of Other UGT Isoforms (e.g., UGT1A3, UGT1A8)
While UGT1A1 is the primary catalyst, other isoforms contribute to a much lesser extent. capes.gov.br Studies have shown that UGT1A8 and UGT1A3 can also catalyze the glucuronidation of etoposide. capes.gov.brresearchgate.netresearchgate.net However, their catalytic activities are minor in comparison to UGT1A1. capes.gov.br Specifically, the activity of UGT1A8 was found to be approximately 10% of that of UGT1A1, while UGT1A3's contribution was even smaller, at about 1% of UGT1A1's activity. capes.gov.brresearchgate.net Other tested isoforms, including UGT1A4, UGT1A6, UGT1A9, UGT1A10, UGT2B7, and UGT2B15, have shown no significant catalytic activity for etoposide glucuronidation. nih.govresearchgate.netcapes.gov.br
Enzyme Kinetics and Specificity of Etoposide Glucuronidation
The enzymatic conversion of etoposide to its glucuronide metabolites follows typical Michaelis-Menten kinetics. nih.govresearchgate.net Kinetic parameters, including the Michaelis constant (Km) and maximum reaction velocity (Vmax), have been determined for the primary enzyme, UGT1A1, as well as in human liver and intestinal microsomes.
The specificity of the reaction is demonstrated by the predominant formation of the phenolic glucuronide (EPG) over the alcoholic glucuronides (EAG1, EAG2). capes.gov.br The kinetic parameters for EPG formation show that while the Vmax in human liver microsomes is similar to that of recombinant UGT1A1, the Vmax in human intestinal microsomes is about two-fold lower. capes.gov.br The Km values in both liver and intestinal microsomes are approximately two-fold higher than for recombinant UGT1A1, indicating a lower apparent affinity in the more complex microsomal environment. capes.gov.br
Further evidence for the specificity of UGT1A1 comes from inhibition studies. Typical substrates for UGT1A1, such as bilirubin and estradiol (B170435), strongly inhibit etoposide glucuronidation. nih.govresearchgate.net In contrast, substrates for other UGT isoforms, like 4-nitrophenol (B140041) (for UGT1A6/1A9), imipramine (B1671792) (for UGT1A3/1A4), and morphine (for UGT2B7), have only weak inhibitory effects. nih.govresearchgate.net
Below are data tables summarizing the reported enzyme kinetics for etoposide glucuronidation.
| Enzyme Source | Km (μM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) (μl/min/mg protein) |
|---|---|---|---|
| Recombinant UGT1A1 | 285 | 124 | 0.44 |
| Human Liver Microsomes (HLMs) | 530 | 110 | 0.21 |
| Human Intestinal Microsomes (HIMs) | 608 | 54.4 | 0.09 |
| Enzyme Source | Km (μM) | Vmax (pmol/min/mg protein) |
|---|---|---|
| Recombinant UGT1A1 | 503.2 ± 110.2 | 266.5 ± 28.6 |
| Pooled Human Liver Microsomes (HLMs) | 439.6 ± 70.7 | 255.6 ± 19.2 |
Michaelis-Menten Kinetic Parameters
The glucuronidation of etoposide, a phase II metabolic reaction, is primarily catalyzed by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1). researchgate.netnih.gov This enzymatic reaction follows Michaelis-Menten kinetics, a model that describes the rate of enzymatic reactions by relating the reaction rate to the substrate concentration. wikipedia.org
Studies using human liver microsomes have determined the kinetic parameters for etoposide glucuronidation. The Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the Vmax itself have been quantified.
In pooled human liver microsomes, the Km for etoposide glucuronidation has been reported to be 439.6 ± 70.7 µM, with a Vmax of 255.6 ± 19.2 pmol/min/mg of protein. researchgate.netnih.gov When using recombinant UGT1A1 microsomes, the kinetic parameters were similar, with a Km of 503.2 ± 110.2 µM and a Vmax of 266.5 ± 28.6 pmol/min/mg of protein. researchgate.netnih.gov Another study found the Km values for the formation of the primary phenolic glucuronide (EPG) to be 530 µM in human liver microsomes and 608 µM in human intestinal microsomes, with Vmax values of 110 pmol/min/mg protein and 54.4 pmol/min/mg protein, respectively. capes.gov.br The Vmax/Km values, representing the catalytic efficiency, were 0.21 and 0.09 µl/min/mg protein for human liver and intestinal microsomes, respectively. capes.gov.br
Table 1: Michaelis-Menten Kinetic Parameters for Etoposide Glucuronidation
| System | Km (µM) | Vmax (pmol/min/mg protein) | Catalytic Efficiency (Vmax/Km) (µl/min/mg protein) |
|---|---|---|---|
| Pooled Human Liver Microsomes | 439.6 ± 70.7 researchgate.netnih.gov | 255.6 ± 19.2 researchgate.netnih.gov | - |
| Recombinant UGT1A1 Microsomes | 503.2 ± 110.2 researchgate.netnih.gov | 266.5 ± 28.6 researchgate.netnih.gov | - |
| Human Liver Microsomes (EPG Formation) | 530 capes.gov.br | 110 capes.gov.br | 0.21 capes.gov.br |
| Human Intestinal Microsomes (EPG Formation) | 608 capes.gov.br | 54.4 capes.gov.br | 0.09 capes.gov.br |
Inhibitory Effects on Etoposide Glucuronidation
The enzymatic pathway of etoposide glucuronidation is susceptible to inhibition by various compounds, particularly substrates of the UGT1A1 enzyme. Bilirubin and estradiol, both endogenous compounds and known UGT1A1 substrates, have been shown to inhibit the glucuronidation of etoposide. researchgate.netnih.gov
Research has demonstrated that in pooled human liver microsomes, bilirubin inhibits etoposide glucuronidation with a half-maximal inhibitory concentration (IC50) of 31.7 µM. researchgate.netnih.gov Similarly, estradiol exhibits an inhibitory effect with an IC50 of 34 µM. researchgate.netnih.gov The inhibition of etoposide glucuronidation by these compounds underscores the role of UGT1A1 in its metabolism, as they are all processed by the same enzyme. researchgate.netnih.gov
In contrast, substrates for other UGT isoforms show weaker inhibitory effects. For instance, 4-nitrophenol (a substrate for UGT1A6 and UGT1A9), imipramine (a substrate for UGT1A3 and UGT1A4), and morphine (a substrate for UGT2B7) have significantly higher IC50 values of 121.0 µM, 393.8 µM, and 109.3 µM, respectively, indicating a much lower potential for inhibition. researchgate.netnih.gov
Table 2: Inhibitory Effects on Etoposide Glucuronidation in Pooled Human Liver Microsomes
| Inhibitor | IC50 (µM) | Primary UGT Isoform(s) Inhibited |
|---|---|---|
| Bilirubin | 31.7 researchgate.netnih.gov | UGT1A1 |
| Estradiol | 34 researchgate.netnih.gov | UGT1A1 |
| Morphine | 109.3 researchgate.netnih.gov | UGT2B7 |
| 4-Nitrophenol | 121.0 researchgate.netnih.gov | UGT1A6, UGT1A9 |
| Imipramine | 393.8 researchgate.netnih.gov | UGT1A3, UGT1A4 |
Tissue and Cellular Localization of Etoposide Glucuronidation Activity
The enzymatic machinery responsible for etoposide glucuronidation is primarily located in tissues with high metabolic activity, specifically the liver and the intestine. The enzymes are localized within the microsomal fraction of the cells in these tissues.
Hepatic Microsomal Glucuronidation
The liver is a primary site for drug metabolism, and hepatic microsomes are rich in UGT enzymes. helsinki.fi Studies have unequivocally identified UGT1A1 as the specific isoform responsible for etoposide glucuronidation in human liver microsomes. researchgate.netnih.gov Out of nine recombinant human UGT isoforms tested, only UGT1A1 showed catalytic activity towards etoposide. researchgate.netnih.gov This finding is supported by the strong correlation observed between etoposide glucuronidation activity and the glucuronidation of β-estradiol and bilirubin, both of which are specific substrates for UGT1A1. researchgate.netnih.gov Furthermore, the rate of etoposide glucuronidation in human liver microsomes correlates significantly with the immunoquantified UGT1A1 protein content. researchgate.netnih.gov The formation of this compound has been confirmed through liquid chromatography-tandem mass spectrometry analysis of incubations containing human liver microsomes, etoposide, and UDP-glucuronic acid. researchgate.netnih.gov
Transporter Mediated Disposition of Etoposide Glucuronide
Role of ATP-Binding Cassette (ABC) Transporters in Etoposide (B1684455) Glucuronide Efflux
The disposition of etoposide glucuronide is heavily reliant on the function of several ABC transporters. These energy-dependent efflux pumps are expressed in key tissues such as the liver, intestine, and kidneys, where they actively extrude the metabolite from cells into bile, the intestinal lumen, or blood for subsequent urinary excretion. portlandpress.comoaepublish.com Key transporters involved in this process include Multidrug Resistance-Associated Proteins (MRPs) 1, 2, and 3.
Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) Substrate Specificity
Multidrug Resistance-Associated Protein 1 (MRP1), encoded by the ABCC1 gene, is a versatile efflux transporter with a broad substrate specificity that includes a variety of drug metabolites conjugated to glutathione (B108866), sulfate (B86663), or glucuronic acid. portlandpress.comsolvobiotech.comannualreviews.org Research has identified this compound as a substrate for MRP1. solvobiotech.comtcdb.org MRP1 is typically located on the basolateral membrane of polarized cells, contributing to the efflux of its substrates from tissues into the systemic circulation. annualreviews.org While its expression in the liver is normally low compared to other MRPs, its ability to transport this compound indicates a potential role in the systemic distribution and clearance of this metabolite, particularly in extrahepatic tissues where it is more prominently expressed. solvobiotech.comannualreviews.org Studies have confirmed that MRP1 transports a wide range of conjugated organic anions, and its substrates include etoposide and its glucuronide conjugate. annualreviews.orgtcdb.orgnih.gov
Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2) in Biliary Excretion
Multidrug Resistance-Associated Protein 2 (MRP2), also known as ABCC2, is a critical transporter located on the apical (canalicular) membrane of hepatocytes. ddtjournal.com Its primary physiological function is the excretion of organic anions, including drug glucuronides, from the liver into the bile. ddtjournal.com Studies have unequivocally demonstrated that etoposide and its glucuronide are substrates of MRP2. nih.govnih.gov The hepatobiliary excretion of etoposide is almost entirely dependent on the function of this transporter. nih.govnih.gov In preclinical models, the absence of Abcc2 leads to a drastic reduction in the biliary excretion of this compound. uni.lu This highlights the central role of MRP2 in the primary biliary clearance pathway for this major metabolite of etoposide. nih.gov While MRP1 and MRP2 share some substrate overlap, MRP2 has a higher affinity for certain glucuronide conjugates, such as bilirubin (B190676) glucuronides, and is the principal transporter for their biliary elimination. ddtjournal.com
Multidrug Resistance-Associated Protein 3 (MRP3/ABCC3) in Systemic Efflux
Multidrug Resistance-Associated Protein 3 (MRP3/ABCC3) is another key transporter in the disposition of this compound. Unlike MRP2, MRP3 is primarily localized to the basolateral membrane of hepatocytes and enterocytes. solvobiotech.com This positioning means it transports substrates from the liver or intestine into the bloodstream, facilitating systemic clearance via the kidneys. solvobiotech.com this compound has been identified as an excellent substrate for MRP3. zelcerlab.eucuni.cz
MRP3 plays a crucial compensatory role when biliary excretion via MRP2 is impaired. nih.govnih.gov In the absence of functional MRP2, the elimination pathway for this compound shifts from biliary to systemic. helsinki.fi Under these conditions, MRP3 mediates the efflux of the metabolite from the liver into the blood, leading to increased systemic exposure and subsequent urinary excretion. nih.govuni.lu Studies using knockout mouse models have shown that while the absence of either Mrp2 or Mrp3 alone does not lead to significant accumulation of this compound in the liver, the combined knockout of both transporters results in a massive hepatic accumulation of the metabolite. nih.govnih.gov This demonstrates that MRP2 and MRP3 provide crucial, alternative pathways for the hepatic elimination of this compound. nih.gov
P-glycoprotein (P-gp/ABCB1) Influence on this compound Dynamics
P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a well-characterized efflux transporter that pumps a wide variety of hydrophobic, often cationic or neutral, compounds out of cells. ecancer.orgwikipedia.org Its primary role concerning etoposide is to limit the oral absorption and mediate the direct intestinal excretion of the parent drug, etoposide, rather than its glucuronide metabolite. nih.govuni.lu P-gp does not appear to be a primary transporter for the hydrophilic this compound conjugate.
Interplay Between Glucuronidation Rate and Efflux Transport
The elimination of etoposide via glucuronidation is a two-step process controlled by both the rate of metabolite formation by UDP-glucuronosyltransferase (UGT) enzymes and the rate of efflux of the resulting glucuronide by transporters. nih.gov Etoposide is metabolized to this compound primarily by the UGT1A1 enzyme. drugbank.com Because the glucuronide conjugate is hydrophilic, it cannot readily diffuse across cell membranes and requires active transport for its removal from the cell. nih.gov
Renal Excretion Pathways of this compound
The kidneys play a significant role in the elimination of etoposide and its metabolites, including this compound. The renal clearance of the parent drug, etoposide, accounts for approximately 35% of its total body clearance. fresenius-kabi.usdrugs.com Urinary excretion of this compound has been observed, with studies indicating that glucuronide and/or sulfate conjugates of etoposide can constitute 5% to 22% of the administered dose found in the urine. fresenius-kabi.usdrugbank.com
The process of renal excretion is complex, involving multiple transport proteins that facilitate the movement of substances from the blood into the urine. For organic anions like this compound, this typically involves uptake from the blood across the basolateral membrane of renal proximal tubule cells, followed by efflux across the apical membrane into the tubular lumen. physiology.org Key transporters involved in the renal secretion of organic anions include Organic Anion Transporters (OATs) at the basolateral membrane and Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP) at the apical membrane. mdpi.commdpi.com
While direct studies specifically detailing the transport of this compound by all of these renal transporters are limited, the known substrate specificities of these transporters provide strong indications of their involvement. OAT1 and OAT3 are known to transport a wide array of drugs and their metabolites, including glucuronide conjugates. helsinki.ficancer-druginteractions.orgphysiology.org For instance, OAT3 has been identified as a high-affinity transporter for methotrexate, another anticancer drug. mdpi.com Given that this compound is an organic anion, it is plausible that it is a substrate for OAT1 and/or OAT3, facilitating its uptake from the bloodstream into renal tubular cells.
Following cellular uptake, this compound must be secreted into the tubular lumen to be excreted in the urine. Apical efflux transporters such as MRP2 and MRP4 are crucial for this step. mdpi.comsolvobiotech.com MRP2 is known to transport a variety of glucuronidated compounds. solvobiotech.com The coordinated action of basolateral uptake transporters like OAT1/OAT3 and apical efflux transporters like MRP2/MRP4 creates a pathway for the efficient vectorial transport of organic anions from the blood to the urine. mdpi.com
It is important to note that the expression and function of these transporters can be influenced by various factors, potentially affecting the renal clearance of this compound. For example, in patients with obstructive jaundice, while the total clearance of etoposide remained similar to controls, the urinary excretion of this compound was significantly decreased, suggesting an alteration in its metabolic or excretory pathways. nih.gov
Table 1: Key Renal Transporters and Their Potential Role in this compound Excretion
| Transporter | Location in Renal Proximal Tubule | Proposed Function for this compound | Supporting Evidence |
| OAT1 (SLC22A6) | Basolateral Membrane | Uptake from blood into tubular cells | Transports a wide range of organic anions, including other drug glucuronides. helsinki.ficancer-druginteractions.orgphysiology.org |
| OAT3 (SLC22A8) | Basolateral Membrane | Uptake from blood into tubular cells | Transports a wide range of organic anions, including other drug glucuronides. helsinki.ficancer-druginteractions.orgphysiology.org |
| MRP2 (ABCC2) | Apical Membrane | Efflux from tubular cells into urine | Transports various glucuronide conjugates and is involved in the biliary and renal elimination of xenobiotics. solvobiotech.comnih.gov |
| MRP4 (ABCC4) | Apical Membrane | Efflux from tubular cells into urine | Transports various organic anions and drug conjugates. mdpi.commdpi.com |
| BCRP (ABCG2) | Apical Membrane | Efflux from tubular cells into urine | Transports a wide range of anticancer drugs and their metabolites. mdpi.com |
Enterohepatic Recirculation of this compound and its Implications
Enterohepatic recirculation is a physiological process where compounds, including drugs and their metabolites, are excreted from the liver into the bile, stored in the gallbladder, released into the small intestine, and then reabsorbed back into the portal circulation, returning to the liver. wikipedia.org This process can significantly impact the pharmacokinetics of a drug by prolonging its presence in the body. acs.org
Etoposide undergoes metabolism in the liver, with glucuronidation being a significant pathway. drugbank.comeuropa.eu The resulting this compound is then excreted into the bile. researchgate.net Studies in rats have shown that a substantial portion of administered etoposide is eliminated in the bile, largely as etoposide glucuronides. researchgate.net Once in the intestine, bacterial β-glucuronidases can hydrolyze this compound back to the parent etoposide. wikipedia.org This free etoposide can then be reabsorbed from the intestine into the bloodstream, completing the enterohepatic recirculation loop.
The reabsorption of etoposide following the deconjugation of its glucuronide metabolite can lead to secondary peaks in the plasma concentration-time profile of etoposide. This phenomenon has been suggested in clinical observations, for instance, in a patient who developed hyperbilirubinemia and showed a second peak of an active metabolite of another anticancer drug, SN-38, which also undergoes glucuronidation and enterohepatic recirculation. oup.com
The transporters involved in the biliary excretion of this compound are crucial for initiating this recirculation process. MRP2, located on the canalicular membrane of hepatocytes, is a key transporter for the efflux of glucuronide conjugates into the bile. solvobiotech.comnih.govnih.gov Studies have indicated that etoposide and its glucuronide are substrates of MRP2. nih.govnih.gov In addition to MRP2, MRP3, located on the basolateral membrane of hepatocytes, can also contribute to the disposition of etoposide and its glucuronide, particularly in situations where MRP2 function is impaired. nih.gov In Mrp2 knockout mice, the absence of this transporter leads to a shift in the excretion pathway of this compound from biliary to systemic, largely mediated by Mrp3. helsinki.fi
The clinical implications of enterohepatic recirculation of etoposide are significant. By prolonging the exposure of the body to etoposide, this process may influence both the therapeutic efficacy and the toxicity profile of the drug. The variability in the activity of intestinal β-glucuronidases and the expression of transporters like MRP2 and MRP3 among individuals could contribute to the observed inter-individual differences in etoposide pharmacokinetics.
Pharmacogenetic and Interindividual Variability in Etoposide Glucuronide Disposition
Impact of UGT1A1 Genetic Polymorphisms on Etoposide (B1684455) Glucuronidation
The conversion of etoposide to etoposide glucuronide is primarily carried out by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1). nih.govpharmgkb.orgnih.gov Genetic variations, or polymorphisms, within the UGT1A1 gene can alter the enzyme's activity, which in turn affects how quickly and effectively etoposide is glucuronidated. cancertreatmentjournal.com
A significant and well-studied polymorphism is the UGT1A128 allele. This variant is characterized by an increased number of TA repeats in the promoter region of the gene, which leads to reduced gene transcription and decreased UGT1A1 enzyme activity. nih.gov Individuals with two copies of the UGT1A128 allele (homozygous) show a lower rate of etoposide glucuronidation compared to those with the wild-type gene. nih.govingentaconnect.com This can result in higher levels of the parent drug, etoposide, in the system. nih.gov
Another important variant, particularly common in Asian populations, is the UGT1A16 allele. nih.govresearchgate.netmdpi.com This polymorphism also results in reduced enzyme function and has been linked to decreased etoposide glucuronidation. cancertreatmentjournal.comresearchgate.netcapes.gov.br Studies have shown that individuals with the UGT1A16 allele, especially those who are homozygous, are at a higher risk for toxicity when treated with drugs metabolized by UGT1A1. researchgate.netcapes.gov.br The presence of these polymorphisms highlights the potential clinical relevance of UGT1A1 genotyping to predict how a patient will metabolize etoposide. nih.govnih.gov
Table 1: Impact of UGT1A1 Genotype on Etoposide Glucuronidation
| UGT1A1 Genotype | Effect on UGT1A1 Enzyme Activity | Impact on Etoposide Glucuronidation |
|---|---|---|
| *1/*1 (Wild-type) | Normal | Normal formation of this compound. |
| *1/*28 (Heterozygous) | Reduced | Intermediate formation of this compound. nih.gov |
| *28/*28 (Homozygous) | Significantly Reduced | Decreased rate of this compound formation. nih.govingentaconnect.com |
| *1/*6 (Heterozygous) | Reduced | Decreased etoposide glucuronidation. researchgate.net |
| *6/*6 (Homozygous) | Significantly Reduced | Markedly decreased etoposide glucuronidation, leading to higher exposure to the active metabolite. mdpi.comcapes.gov.br |
Influence of ABC Transporter Genetic Variants on this compound Pharmacokinetics
The pharmacokinetics of etoposide and its glucuronide metabolite are also heavily influenced by ATP-binding cassette (ABC) transporters. These proteins are responsible for moving drugs and their metabolites out of cells. frontiersin.org Key transporters involved in this process include P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 2 (MRP2/ABCC2), and multidrug resistance-associated protein 3 (ABCC3). nih.gov
MRP2, in particular, plays a crucial role in the biliary and renal excretion of this compound. nih.govsolvobiotech.comnih.gov Genetic variations in the ABCC2 gene, such as the c.-24C>T polymorphism, can lead to reduced transporter function, potentially causing an accumulation of this compound. researchgate.net
Preclinical studies in mice have shown that Abcc2 is almost solely responsible for the hepatobiliary excretion of etoposide. nih.gov Interestingly, in mice lacking Abcc2, there wasn't an increase in liver or plasma concentrations of etoposide. Instead, these mice showed increased formation of this compound, which was then secreted into the bloodstream by Abcc3 and eliminated through urine. nih.govuni.lu This suggests that Abcc3 can act as an alternative pathway for the elimination of this compound when Abcc2 is not functional. nih.govnih.gov In mice lacking both Abcc2 and Abcc3, a significant accumulation of this compound in the liver was observed. nih.govnih.gov
Genetic variants in the ABCB1 gene can also indirectly affect the pharmacokinetics of this compound by altering the amount of the parent drug available for metabolism. The interplay between UGT1A1 and these ABC transporters is a coordinated detoxification pathway, and genetic polymorphisms in any of these components can lead to significant interindividual variability in the disposition of etoposide. pharmgkb.orgnih.gov
Table 2: Influence of ABC Transporter Genetic Variants on this compound Disposition
| Transporter | Gene | Genetic Variant (Example) | Impact on Transporter Function | Potential Consequence for this compound |
|---|---|---|---|---|
| P-gp | ABCB1 | rs1045642 (c.3435C>T) | Altered efflux of etoposide. | Indirectly influences the formation of this compound by modulating substrate availability. |
| MRP2 | ABCC2 | c.-24C>T | Reduced expression and function. researchgate.net | Decreased biliary and renal excretion, potentially leading to higher plasma concentrations. solvobiotech.com |
| MRP3 | ABCC3 | Not specified | Can provide an alternative excretion pathway. | Compensatory role in hepatic elimination when MRP2 is deficient. nih.govnih.gov |
Effect of Physiological Conditions on Glucuronide Disposition in Preclinical Models (e.g., Hepatic Impairment)
Preclinical studies using animal models are essential for understanding how physiological conditions like hepatic impairment affect the disposition of this compound. mdpi.comrsc.orgnih.gov The liver is the main site of etoposide metabolism, so any liver dysfunction can significantly alter the formation and elimination of its metabolites. mpa.senih.gov
In rat models of liver injury, a significant decrease in the biliary excretion of this compound has been observed. nih.gov This is due to both reduced UGT1A1 activity in the damaged liver and impaired biliary excretion. nih.gov Studies in patients with liver dysfunction have shown that the total body clearance of etoposide is not necessarily reduced, but patients should be monitored for potential accumulation. mpa.seefda.gov.etmedac.eu
Preclinical models have been crucial in demonstrating the roles of different transporters. For example, in Mrp2-deficient rats, which model Dubin-Johnson Syndrome, the biliary excretion of many drug metabolites, including glucuronides, is impaired. nih.gov This highlights the importance of hepatic transporters in the disposition of this compound and provides a basis for understanding the pharmacokinetic variability seen in patients with liver disease.
Table 3: Effect of Hepatic Impairment on this compound Disposition in a Rat Model
| Pharmacokinetic Parameter | Condition | Observation |
|---|---|---|
| Biliary Excretion of this compound | Hepatic Impairment | Markedly decreased. nih.gov |
| Formation of this compound | Hepatic Impairment | Reduced due to decreased UGT1A1 activity. nih.gov |
| Biliary Clearance of this compound | Hepatic Impairment | Impaired due to transporter dysfunction. nih.gov |
| Plasma Concentration of Glucuronide Conjugates | NASH (Non-alcoholic steatohepatitis) | Increased, consistent with increased MRP3 function. nih.gov |
Molecular and Cellular Implications of Etoposide Glucuronide Formation
Role of Glucuronide Conjugation in Etoposide (B1684455) Inactivation Pathways
Glucuronidation is a major phase II metabolic process that converts lipophilic compounds into more water-soluble, excretable metabolites. ajpps.org In the context of etoposide, conjugation with glucuronic acid is a significant pathway for its inactivation and detoxification. nih.govmdpi.com The attachment of a glucuronic acid moiety to the etoposide molecule, mediated by UDP-glucuronosyltransferases (UGTs), effectively neutralizes its cytotoxic activity. researchgate.net This process decreases the biological activity of the drug and increases its water solubility, which facilitates its elimination from the body through urine or bile. nih.govresearchgate.net
Research has identified that the UGT1A1 enzyme is principally responsible for the glucuronidation of etoposide in human liver and intestinal microsomes. capes.gov.brresearchgate.net Studies using recombinant human UGTs have shown that while other isoforms like UGT1A3 and UGT1A8 can also catalyze the reaction, their activity is substantially lower than that of UGT1A1. capes.gov.br The formation of etoposide glucuronide can occur at different positions on the parent molecule, resulting in isomers such as phenolic and alcoholic glucuronides. capes.gov.br The predominant form produced in both human liver and intestinal microsomes is the phenolic glucuronide (EPG). capes.gov.br This metabolic inactivation is a crucial step in the clearance of etoposide, with a significant fraction of an administered dose being recovered in the urine as the glucuronide conjugate. drugbank.comnih.govfresenius-kabi.us
| Enzyme Family | Primary Isoform | Function | Location | Result of Action |
|---|---|---|---|---|
| UDP-Glucuronosyltransferases (UGTs) | UGT1A1 capes.gov.brresearchgate.net | Catalyzes the conjugation of glucuronic acid to etoposide. hmdb.ca | Liver, Intestine capes.gov.brresearchgate.net | Inactivation of etoposide, increased water solubility for excretion. nih.gov |
This compound and Mechanisms of Cellular Drug Resistance
A significant challenge in cancer chemotherapy is the development of drug resistance, where cancer cells become less sensitive to the effects of cytotoxic agents like etoposide. frontiersin.orgfrontiersin.org The formation of this compound is implicated in these resistance mechanisms, primarily through its subsequent removal from the cancer cell. nih.gov While glucuronidation itself is an inactivation step, the efficient efflux of the resulting conjugate is crucial for the resistance phenotype. zelcerlab.eu
Once etoposide is converted to its inactive glucuronide form within a cancer cell, its cellular concentration is further reduced by active transport out of the cell. This efflux is mediated by specific members of the ATP-binding cassette (ABC) transporter superfamily. nih.gov Overexpression of these transporters is a well-documented mechanism of multidrug resistance (MDR) in various cancers. frontiersin.orgresearchgate.netoaepublish.com
Several ABC transporters have been identified as being capable of exporting etoposide and its metabolites. Specifically, the Multidrug Resistance-Associated Proteins ABCC1, ABCC2, and ABCC3 are involved in the efflux of conjugated or unconjugated forms of etoposide. nih.govresearchgate.net this compound has been shown to be an excellent substrate for ABCC2 and ABCC3. researchgate.netnih.gov The overexpression of ABCC3, in particular, has been associated with resistance to etoposide. nih.govsolvobiotech.com By actively pumping this compound out of the cell, these transporters prevent the accumulation of the parent drug and its metabolites, thereby diminishing its cytotoxic potential and contributing to treatment failure. researchgate.netnih.gov Studies in knockout mice have demonstrated that Abcc2 and Abcc3 can provide alternative pathways for the hepatic elimination of this compound, highlighting their overlapping functions. uni.lu
| Transporter | Substrate(s) | Role in Drug Resistance | Reference |
|---|---|---|---|
| ABCB1 (P-glycoprotein) | Etoposide | Mediates direct intestinal excretion and restricts oral uptake of the parent drug. | nih.govuni.lu |
| ABCC1 (MRP1) | Etoposide (conjugated/unconjugated) | Contributes to cellular efflux and multidrug resistance. | nih.gov |
| ABCC2 (MRP2) | This compound | Mediates hepatobiliary excretion of the parent drug and its glucuronide metabolite. | researchgate.netuni.lu |
| ABCC3 (MRP3) | Etoposide, this compound | High expression is associated with resistance; transports both the parent drug and its glucuronide conjugate out of cells. | nih.govsolvobiotech.com |
Prodrug Strategies Incorporating this compound
The biochemical characteristics of this compound—namely, its inherent inactivity and increased water solubility—can be strategically exploited in prodrug design. nih.gov A prodrug is an inactive or less active compound that is metabolized into a pharmacologically active drug within the body. This approach aims to improve the therapeutic index of a drug by targeting its activation to specific sites, such as tumor tissue. researchgate.net
A promising prodrug strategy involves using this compound itself as the prodrug, which can be selectively activated at the tumor site. nih.gov This approach, often termed Prodrug Monotherapy or part of a broader strategy like Antibody-Directed Enzyme Prodrug Therapy (ADEPT) or Gene-Directed Enzyme Prodrug Therapy (GDEPT), relies on the differential activity of the enzyme beta-D-glucuronidase (β-glucuronidase). nih.govresearchgate.netaacrjournals.org
While β-glucuronidase is typically confined within the lysosomes of healthy cells, it is found in high concentrations in the extracellular environment and necrotic regions of many solid tumors. nih.govresearchgate.net The hydrophilic this compound prodrug has limited ability to enter healthy cells, thus avoiding contact with lysosomal β-glucuronidase and preventing premature activation and systemic toxicity. nih.govresearchgate.net However, upon reaching the tumor microenvironment, the elevated levels of extracellular β-glucuronidase cleave the glucuronic acid moiety from the prodrug. nih.govaacrjournals.org This enzymatic cleavage releases the active, cytotoxic parent drug, etoposide, directly at the intended target site. nih.gov In vitro studies have confirmed that in the presence of β-glucuronidase, the this compound prodrug is efficiently cleaved to release the active drug. nih.gov This targeted activation strategy holds the potential to increase the drug concentration at the tumor site, thereby enhancing the anti-tumor effect while reducing systemic toxicity. researchgate.net
| Component | Characteristic | Function/Mechanism | Reference |
|---|---|---|---|
| Prodrug | This compound | Water-soluble, less cytotoxic than etoposide, and unable to readily cross cell membranes. | nih.govresearchgate.net |
| Activating Enzyme | Beta-D-glucuronidase | Highly expressed in the necrotic areas of tumors. | nih.govresearchgate.netaacrjournals.org |
| Active Drug | Etoposide | Released at the tumor site upon enzymatic cleavage of the prodrug by beta-D-glucuronidase. | nih.gov |
| Therapeutic Goal | Targeted Drug Delivery | To increase the concentration of active etoposide at the tumor site, enhancing efficacy and reducing systemic side effects. | researchgate.net |
Analytical Methodologies for Etoposide Glucuronide Research
Chromatographic Separation Techniques for Etoposide (B1684455) Glucuronides
Chromatographic methods are central to the analysis of etoposide and its metabolites, enabling their separation from complex biological samples.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection (e.g., Oxidative Electrochemical, Fluorescence, Ultraviolet)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of etoposide and its metabolites, including etoposide glucuronide. Reversed-phase HPLC methods are commonly employed for this purpose. iarc.frijpir.com The versatility of HPLC is enhanced by the use of various detection methods, each offering distinct advantages.
Ultraviolet (UV) Detection: UV detection is a widely used method for the quantitation of etoposide. For instance, a simultaneous analysis of etoposide and cisplatin (B142131) utilized UV detection at 283 nm. jcsp.org.pk
Fluorescence Detection: This method offers high sensitivity for the detection of etoposide and its metabolites. iarc.frjcsp.org.pk
Oxidative Electrochemical Detection: This technique provides another sensitive option for the analysis of etoposide and its metabolites in biological fluids like plasma, serum, and urine. iarc.frjcsp.org.pk
The choice of detection method often depends on the specific requirements of the study, such as the desired sensitivity and the complexity of the sample matrix. The limit of detection for these methods is often below 100 ng/mL. iarc.fr
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantitation
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a powerful tool for the definitive identification and precise quantification of this compound. sci-hub.senih.govresearchgate.net This technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
In one study, LC-MS/MS was used to identify a metabolite formed from the incubation of etoposide with human liver microsomes as this compound. sci-hub.se The analysis confirmed the presence of the glucuronide metabolite and provided structural information. sci-hub.se Another study utilized liquid chromatography-electrospray ionization-mass spectrometry to identify three isomeric glucuronides of etoposide biosynthesized in vitro. capes.gov.br
LC-MS/MS is particularly valuable for distinguishing between different isomers of this compound, such as phenolic and alcoholic glucuronides. capes.gov.br The technique's ability to provide structural information is crucial for understanding the metabolic pathways of etoposide. sci-hub.se Furthermore, LC-MS/MS methods have been developed for the simultaneous determination of etoposide and other drugs in various biological matrices, including mouse plasma and tissues. uky.edu
Below is a table summarizing representative LC-MS/MS parameters used in this compound research:
| Parameter | Value | Reference |
| Column | Ultimate XB-C18 (100 mm × 2.1 mm, 3 μm) | uky.edu |
| Column Temperature | 40 °C | uky.edu |
| Ionization Mode | Positive Electrospray | uky.edu |
| Internal Standards | Etoposide-d3, Docetaxel | uky.edu |
Spectrometric Characterization (e.g., Fast Atom Bombardment Mass Spectrometry)
Spectrometric techniques play a vital role in the structural elucidation of etoposide metabolites. Fast Atom Bombardment Mass Spectrometry (FAB-MS) has been instrumental in identifying etoposide glucuronides. In a key study, both positive and negative ion FAB-MS were used to analyze peaks separated by HPLC from bile and perfusate samples. This analysis definitively identified two of the peaks as etoposide glucuronides. researchgate.netnih.gov The mass spectral data, including the molecular weights of the parent compound and potential ions, were crucial for this identification. researchgate.net
Enzymatic Hydrolysis for Quantitation (Beta-Glucuronidase Applications and Methodological Considerations)
Enzymatic hydrolysis using β-glucuronidase is a common strategy employed in the quantification of this compound. This method involves cleaving the glucuronic acid moiety from the metabolite, releasing the parent drug, etoposide, which can then be measured. researchgate.netnih.govkonkur.in The increase in the concentration of etoposide after incubation with β-glucuronidase provides an indirect measure of the amount of this compound present in the sample. researchgate.netnih.gov
However, research has shown that etoposide glucuronides can be relatively resistant to hydrolysis by β-glucuronidase. researchgate.netnih.gov The effectiveness of the hydrolysis can vary depending on the type of β-glucuronidase used and the specific reaction conditions. researchgate.netnih.gov This resistance suggests that some previous clinical studies that utilized β-glucuronidase for quantification may have underestimated the levels of this metabolite. researchgate.netnih.gov Therefore, careful consideration of the enzyme source and optimization of the hydrolysis conditions are critical for accurate quantification of this compound.
Recent advancements have introduced recombinant β-glucuronidases that show promise for more efficient and rapid hydrolysis of a wide range of glucuronides. mdpi.com
Preclinical Models and Comparative Research on Etoposide Glucuronide Disposition
In Vitro Research Models
In vitro models provide a controlled environment to investigate specific aspects of etoposide (B1684455) glucuronide metabolism and transport, free from the complexities of a whole organism. These systems are invaluable for identifying the enzymes and transporters involved and for characterizing their kinetic properties.
Human Liver Microsomes and Intestinal Microsomes
Human liver microsomes (HLMs) and human intestinal microsomes (HIMs) are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly UDP-glucuronosyltransferases (UGTs). These models have been pivotal in identifying the primary enzyme responsible for etoposide glucuronidation.
Studies using HLMs have demonstrated that etoposide is converted to etoposide glucuronide. researchgate.netnih.govcapes.gov.br Research has identified three isomeric glucuronides of etoposide: one phenolic (EPG) and two alcoholic glucuronides (EAG1 and EAG2). capes.gov.br The predominant form produced in both HLMs and HIMs is the phenolic glucuronide (EPG). capes.gov.br Kinetic analyses in pooled HLMs revealed Michaelis-Menten kinetics for etoposide glucuronidation. researchgate.netnih.gov There is a significant interindividual variability in the rate of etoposide glucuronidation in HLMs, with one study reporting a 78.5-fold difference across 13 different human liver samples. researchgate.netnih.gov This variability has been significantly correlated with the protein content and activity of UGT1A1. researchgate.netnih.gov
In comparison, the maximal velocity (Vmax) of EPG formation in HIMs is approximately two-fold lower than in HLMs, while the Michaelis constant (Km) is slightly higher, suggesting a lower capacity for glucuronidation in the intestine compared to the liver. capes.gov.br The intrinsic clearance (Vmax/Km) for EPG formation is also lower in HIMs (0.09 µl/min/mg protein) compared to HLMs (0.21 µl/min/mg protein). capes.gov.br
| Parameter | Human Liver Microsomes (HLMs) | Human Intestinal Microsomes (HIMs) |
|---|---|---|
| Km (µM) | 439.6 ± 70.7 nih.gov | 608 capes.gov.br |
| Vmax (pmol/min/mg protein) | 255.6 ± 19.2 nih.gov | 54.4 capes.gov.br |
| Intrinsic Clearance (Vmax/Km) (µl/min/mg protein) | 0.21 capes.gov.br | 0.09 capes.gov.br |
Recombinant UGT Systems
To pinpoint the specific UGT isoform responsible for etoposide glucuronidation, researchers utilize recombinant systems where individual human UGT enzymes are expressed in cell lines that otherwise lack UGT activity. criver.com
Screening of multiple recombinant human UGT isoforms has conclusively identified UGT1A1 as the principal enzyme catalyzing the formation of this compound. researchgate.netcapes.gov.brresearchgate.net While other isoforms like UGT1A3 and UGT1A8 show some activity, it is significantly lower than that of UGT1A1. capes.gov.brresearchgate.net Kinetic studies with recombinant UGT1A1 have yielded Km and Vmax values for etoposide glucuronidation that are comparable to those observed in human liver microsomes, further solidifying the primary role of this enzyme. nih.govresearchgate.net Inhibition studies have also shown that typical substrates of UGT1A1, such as bilirubin (B190676) and estradiol (B170435), effectively inhibit etoposide glucuronidation in pooled human liver microsomes. researchgate.netnih.govresearchgate.net
| Parameter | Value |
|---|---|
| Km (µM) | 503.2 ± 110.2 nih.gov |
| Vmax (pmol/min/mg protein) | 266.5 ± 28.6 nih.gov |
Transporter-Expressing Cell Lines
Once formed, this compound requires transport out of the cell. Cell lines engineered to overexpress specific ATP-binding cassette (ABC) transporters are used to identify which of these transporters are responsible for the efflux of this compound.
These studies have revealed that this compound is a substrate for several multidrug resistance-associated proteins (MRPs), which belong to the ABCC subfamily of transporters. Specifically, MRP2 (ABCC2) and MRP3 (ABCC3) have been identified as key transporters of this compound. aacrjournals.orgnih.govnih.govnih.govcuni.cz Membrane vesicle assays using insect cells expressing human MRP3 demonstrated ATP-dependent transport of this compound. nih.gov Similarly, data from studies using triple-transfected MDCK cells expressing OATP1B1, UGT1A1, and MRP2 suggest that this compound is a substrate for human MRP2. nih.gov While P-glycoprotein (P-gp/ABCB1) is a known efflux pump for the parent drug etoposide, its role in the transport of this compound is less direct, primarily influencing the intracellular concentration of etoposide available for glucuronidation. nih.govuni.lu
In Vivo Animal Models
In vivo animal models are essential for understanding the disposition of this compound in a complete physiological system, allowing for the study of the interplay between metabolism, transport, and excretion.
Isolated Perfused Organ Systems (e.g., Rat Liver)
The isolated perfused rat liver model allows for the direct investigation of hepatic metabolism and biliary excretion of drugs in a controlled ex vivo setting. Studies using this model have been crucial in confirming the importance of glucuronidation in the hepatic clearance of etoposide.
When [3H]etoposide was perfused through isolated rat livers, a significant portion of the radioactivity was eliminated in the bile. nih.govaacrjournals.org Analysis of the bile revealed the presence of two glucuronide metabolites along with the parent drug. nih.govaacrjournals.orgiarc.fr These studies confirmed that the liver both excretes unchanged etoposide into the bile and metabolizes it to etoposide glucuronides. nih.govaacrjournals.org The clearance of etoposide in this system was found to be relatively low, indicating that its hepatic extraction is not high. nih.govaacrjournals.org Further studies have used this model to investigate the impact of liver injury on etoposide disposition, finding that hepatocellular damage reduces both the metabolic clearance of etoposide to its glucuronide and its direct biliary excretion. aacrjournals.orgnih.gov In contrast, obstructive biliary disease in this model did not significantly affect etoposide glucuronidation. aacrjournals.orgnih.gov
| Finding | Reference |
|---|---|
| Etoposide is cleared from the perfusate by both biliary excretion of the parent drug and by glucuronidation. | aacrjournals.org |
| Approximately 90% of administered radioactivity is eliminated in the bile over a 3-hour period. | nih.govaacrjournals.org |
| Two this compound metabolites were identified in the bile. | nih.govaacrjournals.org |
| Hepatocellular injury reduces both etoposide glucuronidation and biliary excretion. | aacrjournals.orgnih.gov |
| Obstructive biliary disease does not significantly alter etoposide glucuronidation. | aacrjournals.orgnih.gov |
Transporter Knockout Mouse Models (e.g., Abcb1a/1b-/-, Abcc2-/-, Abcc3-/-)
The use of genetically engineered mice lacking specific transporter proteins has provided definitive in vivo evidence for the roles of these transporters in the disposition of etoposide and its glucuronide metabolite.
Studies in Abcc2 knockout (Abcc2-/-) mice have shown that Abcc2 is the primary transporter responsible for the biliary excretion of etoposide. nih.govuni.lu However, the absence of Abcc2 does not lead to increased plasma concentrations of etoposide. Instead, there is an increased hepatic formation of this compound, which is then effluxed into the bloodstream by Abcc3 and subsequently eliminated in the urine. nih.govuni.lu This highlights a compensatory mechanism where Abcc3 takes over the elimination of this compound from the liver when the primary biliary route via Abcc2 is absent.
The critical role of both transporters is demonstrated in Abcc2;Abcc3 double knockout mice, which exhibit a significant accumulation of this compound in the liver, a phenomenon not observed in either of the single knockout models. nih.govuni.lunih.gov This indicates that Abcc2 and Abcc3 provide alternative pathways for the hepatic elimination of this compound. nih.govuni.lu Studies with Abcb1a/1b-/- mice have confirmed that P-glycoprotein restricts the oral absorption of etoposide and mediates its direct excretion into the gut. nih.govuni.lu
| Genotype | Key Findings | Reference |
|---|---|---|
| Abcb1a/1b-/- | - Increased oral uptake of etoposide.
| nih.govuni.lu |
| Abcc2-/- | - Nearly absent hepatobiliary excretion of etoposide.
| nih.govuni.lu |
| Abcc3-/- | - Minimal impact on etoposide and this compound disposition when Abcc2 is functional. | nih.govuni.lu |
| Abcc2-/-;Abcc3-/- | - Highly increased accumulation of this compound in the liver. | nih.govuni.lunih.gov |
Cross-Species Comparison of this compound Metabolism and Excretion
The metabolic fate and excretory pathways of this compound, a primary metabolite of the anticancer agent etoposide, demonstrate notable variations across different species. Understanding these differences is fundamental to the accurate interpretation of preclinical research and its subsequent application to human clinical contexts. Glucuronidation represents a significant metabolic route for etoposide. researchgate.netnih.gov
Etoposide is primarily metabolized in the liver, where it undergoes conjugation to form this compound. nih.gov This hydrophilic metabolite is then eliminated from the body via both biliary and renal routes. drugbank.com However, the degree of its formation and the primary excretion pathway can vary significantly between species like rats, rabbits, and humans. researchgate.net
In humans, this compound is a key metabolite detected in plasma, bile, and urine. researchgate.netdrugbank.com Following intravenous administration of etoposide, a substantial fraction is converted to this glucuronide conjugate. drugbank.com Specifically, glucuronide and/or sulfate (B86663) conjugates of etoposide can account for 5% to 22% of the administered dose excreted in human urine. oncozine.comfresenius-kabi.us The primary enzyme responsible for the glucuronidation of etoposide in the human liver and intestine is UGT1A1. nih.govnih.gov While biliary excretion of unchanged etoposide is considered a minor pathway in humans, the excretion of its metabolites, including the glucuronide form, is an important elimination route. drugbank.comoncozine.com
Preclinical studies in rats have established this compound as a major biliary metabolite. researchgate.netjst.go.jp In isolated perfused rat liver models, approximately 90% of the administered radioactivity from labeled etoposide was eliminated in the bile over a three-hour period, with a significant portion being this compound. researchgate.net This indicates that in rats, biliary excretion is a dominant pathway for the clearance of etoposide and its metabolites. researchgate.net This accounts for 30% to 40% of the drug's disposition in this model. researchgate.net
Research in rabbits has also confirmed the formation of this compound, where it has been identified in the urine following intravenous administration of the parent drug. researchgate.net This suggests that, similar to humans, renal excretion plays a role in the elimination of this metabolite in rabbits.
These inter-species differences are critical. For instance, the pharmacokinetics of etoposide and its glucuronide metabolite are significantly influenced by efflux transporters like ABCB1, ABCC2, and ABCC3, and variations in the expression or activity of these transporters can contribute to the high inter-individual variability observed in drug levels. nih.gov
The following table provides a comparative summary of the metabolism and excretion of this compound across different species.
| Species | Key Metabolizing Enzyme(s) | Primary Excretion Route(s) | Percentage of Dose Excreted as Glucuronide | Key Research Findings |
| Human | UGT1A1 nih.govnih.gov | Urine and Bile researchgate.netdrugbank.com | 5-22% of dose in urine oncozine.comfresenius-kabi.us | This compound is a major metabolite found in plasma, bile, and urine. researchgate.netdrugbank.com |
| Rat | Not specified | Biliary Excretion researchgate.net | 30-40% of drug disposition researchgate.net | This compound is a major biliary metabolite, highlighting the importance of this pathway in rats. researchgate.net |
| Rabbit | Not specified | Urine researchgate.net | Not specified | Formation of this compound confirmed, with identification in urine. researchgate.net |
Future Directions in Etoposide Glucuronide Academic Research
Elucidating Uncharacterized Glucuronide Isomers and Novel Metabolic Pathways
The biotransformation of etoposide (B1684455) primarily involves conjugation with glucuronic acid, a process catalyzed mainly by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1). nih.govresearchgate.net This reaction converts etoposide into a more water-soluble compound, facilitating its elimination. drugbank.com However, the resulting metabolite, etoposide glucuronide, is not a single, uniform entity.
Research using high-performance liquid chromatography (HPLC) on samples from perfused rat livers and rabbit urine has successfully separated multiple peaks of radioactivity corresponding to etoposide glucuronides, indicating the presence of different isomers. researchgate.net Structural analyses have confirmed that glucuronic acid links to an alcoholic hydroxyl group on the etoposide molecule, rather than its phenolic group. researchgate.netnih.gov The existence of multiple alcoholic hydroxyl groups on the etoposide structure provides a basis for the formation of distinct positional isomers.
A significant avenue for future research lies in the complete structural elucidation of these uncharacterized isomers. Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are required to definitively identify the exact site of glucuronidation for each isomer. Furthermore, studies have noted that etoposide glucuronides can be relatively resistant to cleavage by β-glucuronidase, with sensitivity varying based on the enzyme preparation. researchgate.net This resistance could be linked to the specific isomeric form, where the position of the glucuronic acid moiety might sterically hinder enzyme access. Understanding the structure-activity relationship between different isomers and their susceptibility to enzymatic cleavage is a critical research goal.
Beyond the known UGT1A1-mediated pathway, the potential for novel or minor metabolic pathways contributing to etoposide glucuronidation remains an open question. While UGT1A1 is the principal enzyme, the involvement of other UGT isoforms, particularly within the UGT1A and UGT2B families, in specific tissues or under certain physiological conditions cannot be ruled out. researchgate.netnih.gov Future research should aim to screen a comprehensive panel of recombinant human UGT enzymes to identify any other potential contributors to etoposide glucuronidation. physiology.org Investigating the metabolic pathways of etoposide's own metabolites, such as the catechol and quinone forms, and whether they also undergo glucuronidation, represents another layer of metabolic complexity to be unraveled. nih.govresearchgate.net
Table 1: Etoposide Metabolism and Glucuronidation
| Compound/Enzyme | Role in Etoposide Metabolism | Key Research Findings | Citations |
|---|---|---|---|
| Etoposide | Parent Drug | A semi-synthetic derivative of podophyllotoxin (B1678966) used as a chemotherapeutic agent. | drugbank.comnih.gov |
| Etoposide Catechol/Quinone | Oxidative Metabolites | Formed via CYP3A4/CYP3A5; these metabolites are also active and can be inactivated by conjugation. | nih.govresearchgate.netnih.gov |
| This compound | Major Metabolite | Exists as multiple isomers; formed to facilitate excretion. Identified in rat, rabbit, and human samples. | researchgate.netresearchgate.netnih.gov |
| UGT1A1 | Primary Glucuronidation Enzyme | Specifically catalyzes the formation of this compound in the human liver. | nih.govresearchgate.netnih.gov |
| β-Glucuronidase | Cleavage Enzyme | Can cleave this compound to release the active parent drug; some isomers show resistance. | researchgate.netnih.gov |
Advanced Understanding of Transporter-Mediated Glucuronide Flux and Regulation
The journey of this compound from its site of formation to its ultimate excretion is governed by a suite of cellular transport proteins. As hydrophilic molecules, glucuronide conjugates require active transport to cross cell membranes. helsinki.fi An advanced understanding of the specific transporters involved in the influx and efflux of this compound, and the regulation of these processes, is a critical frontier in research.
Current evidence points to the ATP-binding cassette (ABC) family of efflux transporters as key players. Specifically, multidrug resistance-associated proteins (MRPs), such as ABCC1 (MRP1) and ABCC3 (MRP3), as well as ABCB1 (P-glycoprotein), have been associated with the efflux of conjugated forms of etoposide. nih.gov MRP1, in particular, has been identified as an ATP-dependent transporter for this compound. physiology.org
Future research must move towards a more quantitative and dynamic understanding of this transport system. Studies in Mrp2-knockout rats have provided compelling insights, showing that the absence of this canalicular transporter doubles the systemic exposure to this compound, indicating a shift from biliary to systemic excretion mediated primarily by Mrp3 at the basolateral membrane. helsinki.fi This highlights the coordinated and potentially compensatory roles of different transporters in hepatic clearance. Detailed kinetic studies are needed to determine the affinity (Km) and capacity (Vmax) of each relevant transporter (including MRP2, MRP4, and BCRP) for this compound isomers. helsinki.fi
The regulation of these transporters adds another layer of complexity. Their expression and activity can be influenced by genetic factors, co-administered drugs, and the cellular environment. Research should focus on elucidating the signaling pathways that regulate the expression of key transporters like ABCC1, ABCC2, and ABCC3 in response to etoposide treatment. Understanding potential drug-drug interactions at the transporter level is also crucial, as competition for efflux pathways could significantly alter the pharmacokinetics and disposition of this compound. nih.govrsc.org
Table 2: Transporters Involved in this compound Flux
| Transporter | Family | Location/Function | Relevance to this compound | Citations |
|---|---|---|---|---|
| ABCC1 (MRP1) | ABC | Basolateral membrane; efflux | Directly transports this compound out of cells. | nih.govphysiology.org |
| ABCC2 (MRP2) | ABC | Apical (canalicular) membrane; biliary efflux | Key transporter for biliary excretion. Its absence in rats doubles systemic exposure to this compound. | helsinki.fi |
| ABCC3 (MRP3) | ABC | Basolateral membrane; efflux into blood | Mediates systemic efflux, particularly when biliary transport via MRP2 is impaired. | nih.govhelsinki.fi |
| ABCB1 (P-gp) | ABC | Apical membrane; efflux | Associated with efflux of conjugated forms of etoposide, contributing to drug resistance. | nih.gov |
Comprehensive Pharmacogenomic Determinants of this compound Variability
The significant interindividual variability observed in etoposide's efficacy and toxicity is partly attributable to differences in its metabolism and clearance. Pharmacogenomics seeks to identify the genetic basis for this variability, and for this compound, the focus has been squarely on the UGT1A1 gene.
Studies using human liver microsomes have revealed a staggering 78.5-fold difference in the rate of etoposide glucuronidation among individuals. nih.gov This vast range of activity strongly correlates with the protein content of UGT1A1, confirming its central role. researchgate.netnih.gov Therefore, a primary goal for future research is to comprehensively map the genetic variants within the UGT1A1 gene and quantify their impact on this compound formation. This includes not only common polymorphisms, such as the UGT1A128* allele known to affect enzyme expression, but also other less-studied variants across different populations.
However, a comprehensive understanding requires looking beyond a single gene. The pharmacogenomic landscape of this compound is likely a mosaic of influences from genes encoding metabolizing enzymes, transporters, and regulatory factors. physiology.org Future research should adopt a broader, systems-level approach. This involves investigating polymorphisms in the genes for transporters like ABCC1, ABCC2, and ABCC3, which control the disposition of the formed glucuronide. nih.govhelsinki.fi Variations in these genes could determine whether the metabolite is efficiently eliminated or accumulates, potentially contributing to off-target effects.
Whole-genome association studies (GWAS) have already begun to identify genetic variants that contribute to etoposide-induced cytotoxicity. Future GWAS should be specifically designed to use this compound levels as a primary endpoint. This will help to pinpoint novel genetic loci that influence its formation and flux, providing a more complete picture of the pharmacogenomic determinants and paving the way for personalized medicine strategies.
Table 3: Pharmacogenomic Factors in Etoposide Glucuronidation
| Gene | Encoded Protein | Role | Impact of Genetic Variation | Citations |
|---|---|---|---|---|
| UGT1A1 | UDP-glucuronosyltransferase 1A1 | Primary enzyme for etoposide glucuronidation. | Polymorphisms are a major source of the >70-fold interindividual variability in metabolite formation. | researchgate.netnih.gov |
| ABCC1 | Multidrug Resistance-Associated Protein 1 | Efflux transporter. | Variants may alter the clearance of this compound from cells. | nih.govphysiology.org |
| ABCC2 | Multidrug Resistance-Associated Protein 2 | Biliary efflux transporter. | Variants could affect the primary route of this compound elimination from the liver. | helsinki.fi |
| ABCC3 | Multidrug Resistance-Associated Protein 3 | Basolateral efflux transporter. | Variants may influence systemic exposure to this compound, especially with impaired biliary function. | nih.govhelsinki.fi |
Innovative Strategies for Targeted Drug Delivery Utilizing Glucuronide Chemistry
The inherent chemistry of glucuronidation offers a unique platform for developing innovative drug delivery strategies. The concept of a glucuronide prodrug is particularly promising for targeted cancer therapy. This approach leverages a key physiological difference between tumor and healthy tissues: the elevated activity of the enzyme β-glucuronidase in the hypoxic and necrotic areas of many solid tumors. nih.govmdpi.com
A glucuronide prodrug of etoposide has been synthesized and evaluated, demonstrating the viability of this strategy. nih.gov In this design, the cytotoxic parent drug (etoposide) is masked with a glucuronic acid moiety, rendering it pharmacologically inactive and increasing its water solubility. nih.govtandfonline.com This inactive prodrug can circulate in the body with reduced systemic toxicity. Upon reaching the tumor microenvironment, the high concentration of β-glucuronidase cleaves the glucuronide bond, releasing the active etoposide directly at the site of action. nih.gov
Future research in this area is poised to refine and expand upon this elegant concept. Key directions include:
Optimizing the Linker: The design of the self-immolative linker connecting the glucuronic acid to the drug is critical for efficient cleavage and rapid release of the active compound. nih.govmdpi.com
Combination with Nanotechnology: Encapsulating this compound prodrugs within nanocarriers, such as nanostructured lipid carriers, could further enhance tumor targeting via the enhanced permeability and retention (EPR) effect, while protecting the prodrug from premature metabolism. tandfonline.comdovepress.com
Gene-Directed Enzyme Prodrug Therapy (GDEPT): A more advanced strategy involves delivering a gene encoding a non-human β-glucuronidase to tumor cells, followed by administration of the this compound prodrug. This two-step approach could achieve an even higher degree of tumor selectivity and therapeutic efficacy.
These innovative strategies aim to transform a metabolic inactivation step into a sophisticated, tumor-activated delivery mechanism, potentially widening the therapeutic window for etoposide and reducing its dose-limiting toxicities.
Table 4: Properties of this compound Prodrug vs. Etoposide
| Property | Etoposide (Parent Drug) | This compound Prodrug | Rationale for Prodrug Design | Citations |
|---|---|---|---|---|
| Cytotoxicity | High | Low | To reduce systemic toxicity and damage to healthy tissues. | nih.govtandfonline.com |
| Water Solubility | Low | High | To improve formulation and administration characteristics. | nih.govtandfonline.com |
| Activation | Always Active | Requires enzymatic cleavage by β-glucuronidase. | To achieve selective activation in the tumor microenvironment where β-glucuronidase is overexpressed. | nih.govmdpi.com |
| Tumor Specificity | Low | High (Potentially) | To concentrate the therapeutic effect at the tumor site and minimize off-target effects. | nih.govrsc.org |
Q & A
Q. What are the primary metabolic pathways and enzymes involved in the formation of etoposide glucuronide?
this compound is formed via glucuronidation of the parent drug by UDP-glucuronosyltransferase (UGT) isoforms, particularly UGT1A1, as observed in studies on similar chemotherapeutic agents like SN-38 glucuronide . In human pharmacokinetic studies, 8.3–17.3% of administered etoposide is excreted as the glucuronide metabolite in urine, with UGT activity localized in hepatic and extrahepatic tissues . Methodologically, enzyme-specific assays (e.g., recombinant UGT isoforms) and mass spectrometry are used to confirm metabolic pathways .
Q. How is this compound quantified in biological matrices, and what are the key analytical challenges?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification. Key steps include:
- Sample preparation : Acetone precipitation for serum/plasma, solid-phase extraction for urine .
- Derivatization : Acetylation or trimethylsilylation to enhance detectability of glucuronide moieties .
- Calibration : Linear ranges (e.g., 0.1–150 mg/L) with detection limits as low as 0.1 mg/L, validated using isotope-labeled internal standards . Challenges include minimizing matrix effects and distinguishing this compound from isobaric metabolites .
Advanced Research Questions
Q. How can Bayesian statistical models improve the interpretation of glucuronide enrichment data in pharmacokinetic studies?
Bayesian Markov Chain Monte Carlo (MCMC) simulations enable probabilistic estimation of gluconeogenesis and glycogenolysis contributions to glucuronide enrichment. For example, the ratio of glucuronide H5/H2 isotopomers is analyzed to partition glucose sources, with posterior distributions derived from 50 independent chains (2,500 samples) to reduce operator bias . This approach is adaptable to this compound studies to resolve variability in metabolic flux across tissues.
Q. What experimental design considerations are critical for reconciling discrepancies in this compound excretion rates between human and preclinical models?
Discrepancies arise from interspecies differences in UGT expression and compartmental binding. Key design elements include:
- Compartmental sampling : Plasma, bile, and cerebrospinal fluid (CSF) analysis to assess tissue-specific glucuronidation .
- Dose-ranging studies : High-dose etoposide (up to 3.5 g/m²) reveals nonlinear pharmacokinetics due to saturation of UGTs or renal excretion .
- Covariate adjustment : Account for genetic polymorphisms (e.g., UGT1A1*28) and renal function in human trials .
Q. How do glucuronide prodrug strategies influence the reactivation of this compound in tumor microenvironments?
Prodrug mono-therapy (PMT) approaches, such as enzymatic cleavage by β-glucuronidase in hypoxic tumors, can reactivate this compound. For example, Schmidt et al. synthesized this compound prodrugs and demonstrated tumor-selective cytotoxicity in vitro using UGT-overexpressing cell lines . Methodological validation involves:
- Enzymatic profiling : β-glucuronidase activity assays in tumor lysates.
- Biodistribution studies : Radiolabeled this compound tracked via positron emission tomography (PET) .
Data Contradiction & Validation Questions
Q. Why are this compound concentrations detected in urine but not plasma, and how does this impact toxicity assessments?
this compound is rapidly excreted renally, with negligible plasma accumulation due to strong peripheral tissue binding (steady-state volume of distribution: 3.1–7.8 L/m²) . This contrasts with ethyl glucuronide, which persists in serum . Validation requires parallel urine-plasma sampling and correction for creatinine clearance to avoid underestimating renal toxicity .
Q. How can researchers address variability in glucuronide conjugation efficiency across in vitro and in vivo systems?
In vitro-in vivo extrapolation (IVIVE) discrepancies arise from differences in UGT isoform activity and cofactor availability. Solutions include:
- Microphysiological systems : Liver-on-a-chip models with human hepatocytes to mimic in vivo glucuronidation .
- Population pharmacokinetics : Hierarchical modeling to integrate interindividual variability in UGT expression .
Methodological Innovations
Q. What advanced chromatographic techniques improve the resolution of this compound from co-eluting metabolites?
Hydrophilic interaction liquid chromatography (HILIC) paired with high-resolution mass spectrometry (HRMS) enhances separation of polar glucuronides. For example, Li et al. achieved baseline resolution of ethyl glucuronide and sulfate in urine using a 7-minute LC-MS/MS method, adaptable to this compound with gradient optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
